N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of diphenyl and propyl groups attached to the triazole ring, along with a carboxamide functional group
Mechanism of Action
Target of Action
Triazole derivatives are known to bind to a variety of enzymes and receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes , which could be a potential mode of action for this compound.
Biochemical Pathways
Some triazole derivatives have been reported to exhibit excellent inhibition against α-glucosidase , suggesting that this compound may affect carbohydrate metabolism pathways.
Pharmacokinetics
Triazoles are known to be highly soluble in water , which could potentially impact their bioavailability.
Result of Action
Triazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Action Environment
It is known that triazoles are highly soluble in water , which suggests that their action could be influenced by the hydration status of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition reaction between an azide and an alkyne. The general synthetic route can be outlined as follows:
Preparation of Azide Intermediate: The azide intermediate can be synthesized by reacting an appropriate amine with sodium azide under suitable conditions.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the triazole ring.
Functional Group Modification: The resulting triazole compound is further modified to introduce the diphenyl and propyl groups, as well as the carboxamide functional group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole ring or the phenyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Triazole derivatives, including this compound, have shown promise as enzyme inhibitors and ligands for biological targets. They are investigated for their potential as therapeutic agents in treating diseases such as cancer and infections.
Medicine: The compound’s biological activity makes it a candidate for drug development. It is studied for its potential to interact with specific molecular targets and pathways involved in disease processes.
Industry: N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is explored for its use in the development of new materials with desirable properties, such as polymers and coatings.
Comparison with Similar Compounds
N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar triazole derivatives:
4,5-diphenyl-imidazol-1,2,3-triazole: This compound shares a similar triazole core but differs in the substitution pattern and functional groups.
1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds have a pyrazole ring instead of a triazole ring and exhibit different biological activities.
Indole derivatives: Indole-based compounds have a different heterocyclic structure but share some similar biological activities, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N,1-diphenyl-5-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-9-16-17(18(23)19-14-10-5-3-6-11-14)20-21-22(16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVJMYIHQGJRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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